1,3-Bis(benciloxi)-2-propanol

Descripción general

Descripción

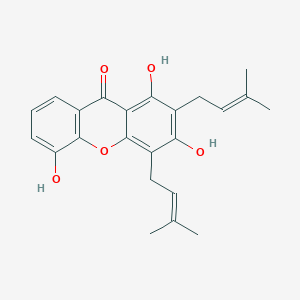

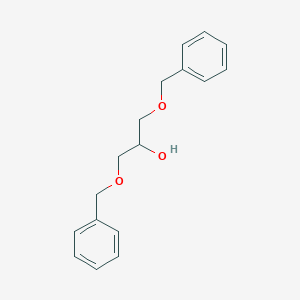

1,3-Bis(benzyloxy)-2-propanol is a chemical compound that serves as a critical intermediate in the synthesis of various complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Synthesis Analysis

The synthesis of compounds similar to 1,3-Bis(benzyloxy)-2-propanol often involves oxidative coupling reactions. For example, the oxidative coupling of N,N-dialkylanilines promoted by 1,8-Bis(diphenylmethylium)naphthalenediyl dications results in para-coupled bisanilines, benzidines, in good to excellent yield. This process highlights the synthetic utility of cyclic ether precursors and silylating reagents under anhydrous conditions for producing complex organic molecules (Saitoh, Yoshida, & Ichikawa, 2004).

Molecular Structure Analysis

Molecular structure analysis of 1,3-Bis(benzyloxy)-2-propanol and related compounds often involves X-ray crystallography or computational modeling to determine the arrangement of atoms within the molecule. For instance, the crystal structure of 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene was determined, providing insights into the molecular arrangement and potential reactivity patterns (Sun, Dong, Guo, & Yin, 2010).

Chemical Reactions and Properties

Chemical reactions involving 1,3-Bis(benzyloxy)-2-propanol derivatives are diverse, including oxidation, reduction, and coupling reactions. For example, bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate acts as a mild and efficient oxidant for cleaving nitrogen double bonds and oxidizing alcohols under anhydrous conditions (Hajipour, Baltork, & Kianfar, 1998).

Physical Properties Analysis

The physical properties of 1,3-Bis(benzyloxy)-2-propanol and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in chemical synthesis. These properties can be determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of 1,3-Bis(benzyloxy)-2-propanol, are fundamental to its utility in synthetic chemistry. Studies on compounds like bis(1,3-dioxan-2-yl)arenes as precursors to linked porphyrins offer insights into the reactivity patterns and potential applications of similar molecules (Jene & Ibers, 1999).

Aplicaciones Científicas De Investigación

Síntesis de Productos Naturales Bioactivos

“1,3-Bis(benciloxi)-2-propanol” sirve como precursor en la síntesis de productos naturales bioactivos. Su estructura es susceptible a modificaciones químicas adicionales, lo que permite la creación de moléculas complejas con posibles actividades biológicas, como efectos antitumorales y antiinflamatorios .

Polímeros Conductores

Este compuesto se utiliza en el desarrollo de polímeros conductores debido a su capacidad de sufrir reacciones de polimerización. Estos polímeros tienen aplicaciones en dispositivos electrónicos, sensores y como materiales para el almacenamiento de energía .

Antioxidantes

La estructura fenólica de “this compound” lo convierte en un candidato para su uso como antioxidante. Se puede incorporar en materiales para prevenir la oxidación y la degradación, mejorando así la longevidad de los productos .

Absorbentes Ultravioleta

Debido a su estructura aromática, este compuesto puede absorber la luz UV, lo que lo hace útil en la formulación de protectores solares y recubrimientos que requieren protección contra la radiación UV .

Retardantes de Llama

“this compound” tiene propiedades que lo hacen adecuado para su uso como retardante de llama. Se puede agregar a plásticos, adhesivos y recubrimientos para mejorar su resistencia al fuego y estabilidad térmica .

Intermedios Farmacéuticos

La estructura del compuesto permite su uso como intermedio en la síntesis farmacéutica. Se puede transformar en varios agentes farmacológicamente activos a través de una serie de reacciones químicas .

Ciencia de Materiales

En la ciencia de los materiales, se explora “this compound” por su potencial para mejorar las propiedades de los materiales, como aumentar la flexibilidad, la durabilidad y la resistencia a los factores ambientales .

Química Analítica

Como compuesto estándar o de referencia, “this compound” se utiliza en química analítica para calibrar instrumentos o para desarrollar nuevos métodos analíticos para la detección y cuantificación de compuestos similares .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as alkylbenzenes, are known to interact with various cellular targets

Mode of Action

It can be inferred from related compounds that it may involve interactions with cellular targets leading to various biochemical changes . The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated toward free radical attack . This could potentially lead to various downstream effects.

Biochemical Pathways

For instance, alkylbenzenes can undergo oxidation at the benzylic position, leading to the formation of benzoic acids . This process is part of the broader carbohydrate biosynthesis pathway, specifically gluconeogenesis .

Result of Action

Related compounds are known to undergo various reactions, such as oxidation, which could potentially lead to various downstream effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Propiedades

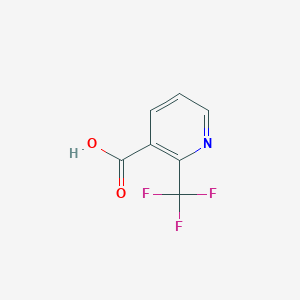

IUPAC Name |

1,3-bis(phenylmethoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLSYSVVBAMYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073990 | |

| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6972-79-8 | |

| Record name | 1,3-Bis(phenylmethoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6972-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,3-Bis(benzyloxy)-2-propanol in the synthesis of antiviral agents?

A1: 1,3-Bis(benzyloxy)-2-propanol serves as a crucial starting material in the multi-step synthesis of acyclic nucleoside analogs. [] Researchers used it to create a side-chain thio analogue of ganciclovir, an antiviral drug used to treat cytomegalovirus (CMV) infections. Specifically, it is employed in the construction of the side chain that ultimately connects to the purine or pyrimidine base of the nucleoside analog.

Q2: How is 1,3-Bis(benzyloxy)-2-propanol utilized in the synthesis of PET imaging agents?

A2: 1,3-Bis(benzyloxy)-2-propanol plays a key role in the improved total synthesis of [18F]FHPG, a Positron Emission Tomography (PET) imaging agent used to visualize the expression of the Herpes Simplex Virus thymidine kinase (HSV‐tk) gene. [] It acts as a precursor that, after several synthetic steps including reaction with [18F]KF/Kryptofix 2.2.2 and deprotection, yields the desired [18F]FHPG molecule. This improved synthesis offers a more efficient route to this important imaging agent.

Q3: Can you describe the use of 1,3-Bis(benzyloxy)-2-propanol in the development of dendrimer-functionalized palladium catalysts?

A3: Researchers utilized 1,3-Bis(benzyloxy)-2-propanol to introduce a dendritic wedge onto bis(2-pyridylimino)isoindole (BPI) ligands. [] This modification aimed to enhance the catalytic activity and stability of the corresponding palladium(II) complexes in hydrogenation reactions. The benzyl protecting groups in 1,3-Bis(benzyloxy)-2-propanol allowed for controlled attachment to the ligand precursor before complexation with palladium. The resulting dendrimer-functionalized catalysts showed improved performance in hydrogenating styrene and 1-octene compared to their unfunctionalized counterparts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.